1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea
Description
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea is an organic compound that features a complex structure combining a thiophene ring, a phenylmethyl group, and a hydroxymethyl oxane moiety
Properties
IUPAC Name |
1-[[4-(hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-13-18(7-9-23-10-8-18)16(14-4-2-1-3-5-14)20-17(22)19-15-6-11-24-12-15/h1-6,11-12,16,21H,7-10,13H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUPODEFADDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C(C2=CC=CC=C2)NC(=O)NC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea typically involves multiple steps:
Formation of the Hydroxymethyl Oxane Moiety: This can be achieved through the reaction of a suitable precursor with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group.
Attachment of the Phenylmethyl Group: This step involves the reaction of the hydroxymethyl oxane intermediate with a phenylmethyl halide in the presence of a base to form the desired ether linkage.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenylmethyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound could be used in the development of new polymers, coatings, or other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-2-ylurea: Similar structure but with a thiophene ring at a different position.
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-furan-3-ylurea: Similar structure but with a furan ring instead of a thiophene ring.
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea is unique due to the specific combination of functional groups and the presence of the thiophene ring, which can impart distinct electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
